

Spectroscopic Profile of (+)-cis-Carveol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-cis-Carveol

Cat. No.: B1210335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(+)-cis-Carveol**, a naturally occurring monoterpenoid of significant interest in chemical and pharmaceutical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed ^1H and ^{13}C NMR data for **(+)-cis-Carveol**.

^1H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **(+)-cis-Carveol**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1	~4.0	br s	-
H3	~5.5	m	-
H4 α	~2.1	m	-
H4 β	~1.8	m	-
H5	~2.3	m	-
H6 α	~1.5	m	-
H6 β	~1.9	m	-
CH ₃ (on C2)	~1.7	s	-
CH ₃ (isopropenyl)	~1.75	s	-
=CH ₂ (isopropenyl)	~4.7	d	-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The data presented here was obtained in deuteriochloroform (CDCl₃).

Table 2: ¹³C NMR Chemical Shifts for **(+)-cis-Carveol** in CDCl₃

Carbon Assignment	Chemical Shift (δ , ppm)
C1	67.8
C2	135.5
C3	125.0
C4	31.0
C5	41.5
C6	35.0
C7 (CH ₃ on C2)	19.5
C8 (isopropenyl C)	148.5
C9 (=CH ₂)	109.5
C10 (CH ₃ on C8)	20.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **(+)-cis-Carveol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3080	Medium	=C-H stretch (alkene)
~2920	Strong	C-H stretch (alkane)
~1645	Medium	C=C stretch (alkene)
~1440	Medium	C-H bend (alkane)
~1030	Strong	C-O stretch (alcohol)
~890	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Key Mass Spectral Data (m/z) for **(+)-cis-Carveol**

m/z	Relative Intensity (%)	Putative Fragment
152	[M] ⁺ (variable)	Molecular Ion
134	High	[M-H ₂ O] ⁺
119	High	[M-H ₂ O-CH ₃] ⁺
109	High	[C ₈ H ₁₃] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)
84	High	[C ₆ H ₁₂] ⁺
67	Moderate	[C ₅ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 5-10 mg of **(+)-cis-Carveol** is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing ($\delta = 0.00$ ppm).
- The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.
- ^{13}C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

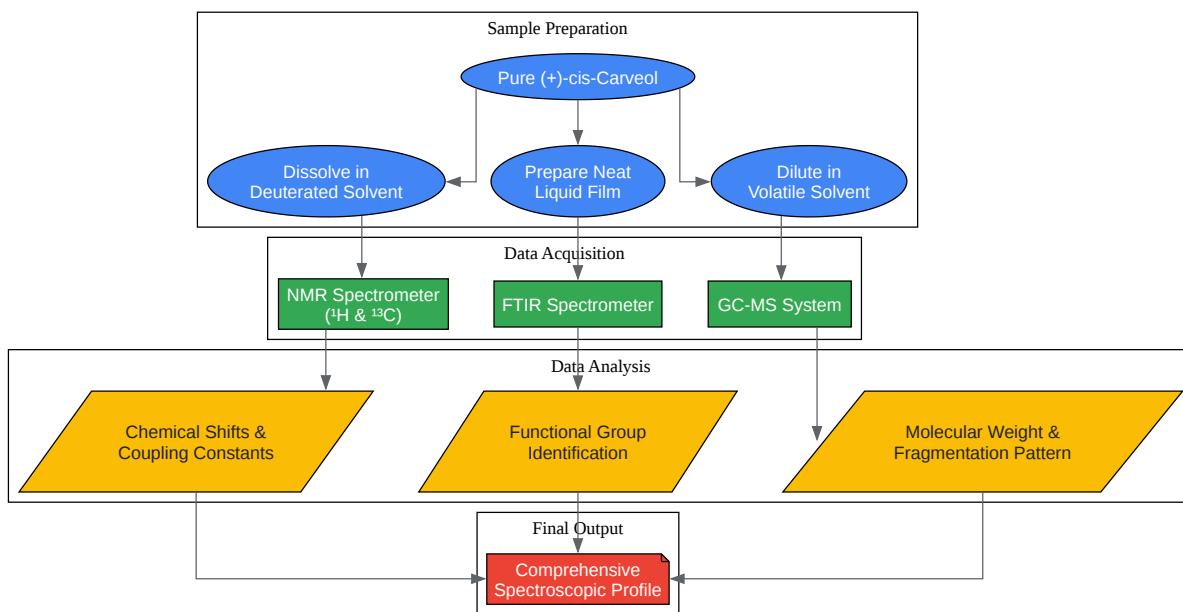
- A drop of neat **(+)-cis-Carveol** is placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the clean, empty salt plates is recorded.
- The sample is placed in the spectrometer's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:


- A dilute solution of **(+)-cis-Carveol** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Data Acquisition:

- Instrument: A gas chromatograph coupled to a mass spectrometer.
- Gas Chromatography: A small volume of the sample solution (e.g., 1 μL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5 or HP-5ms). The column temperature is programmed to increase over time to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact, EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each fragment.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **(+)-cis-Carveol**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of (+)-cis-Carveol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1210335#spectroscopic-data-of-cis-carveol-nmr-ir-ms\]](https://www.benchchem.com/product/b1210335#spectroscopic-data-of-cis-carveol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com